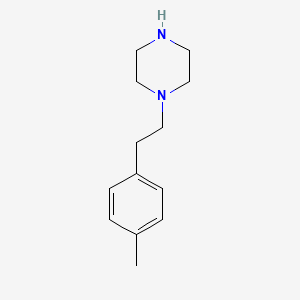
1-(4-Methylphenethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-methylphenethyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(4-Methylphenethyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylphenethyl chloride under basic conditions. This reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more efficient and scalable processes. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Analyse Des Réactions Chimiques
1-(4-Methylphenethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenethyl)piperazine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |
Clé InChI |
JRGYVKJTCWLMNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


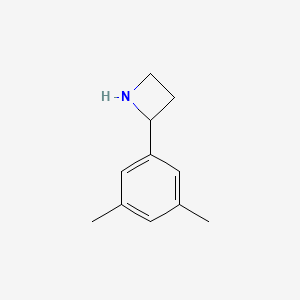
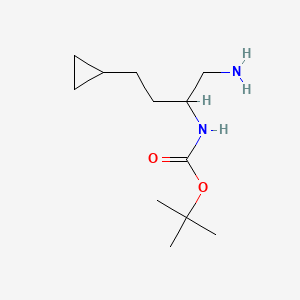
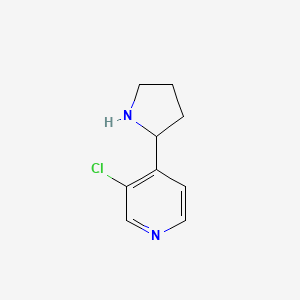

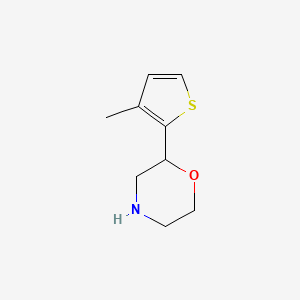
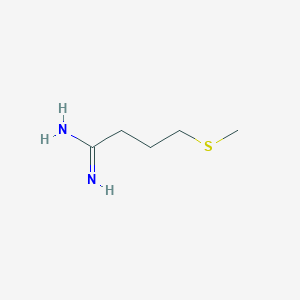
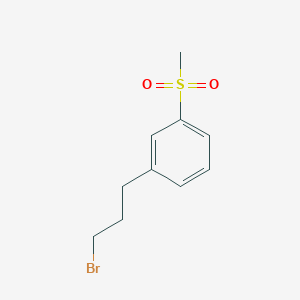
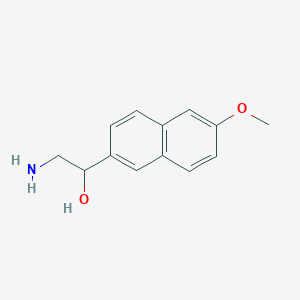


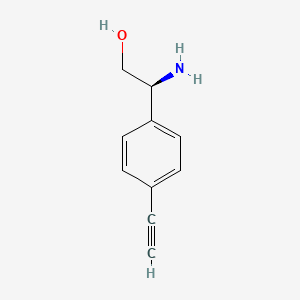

![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)

